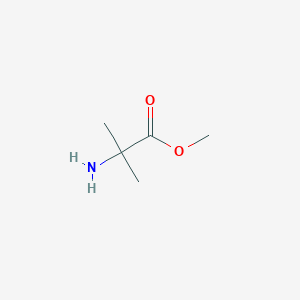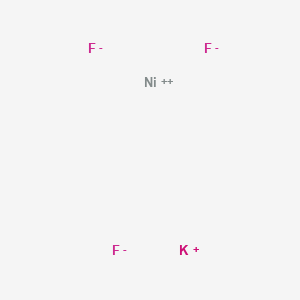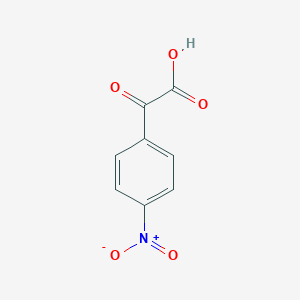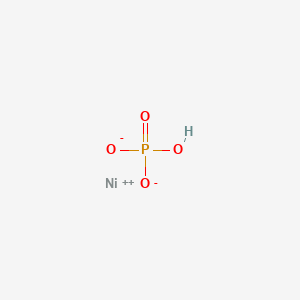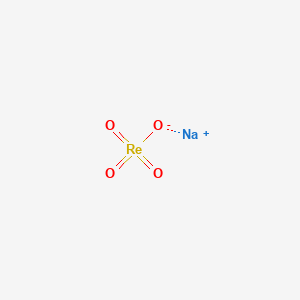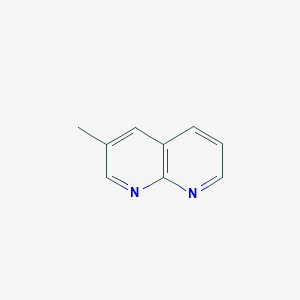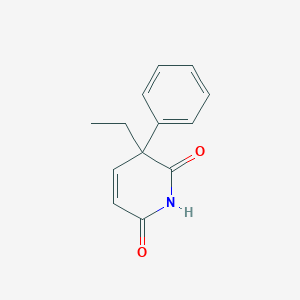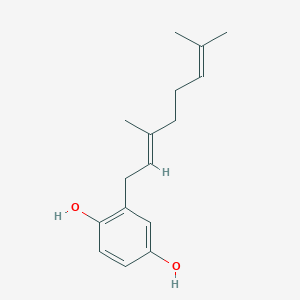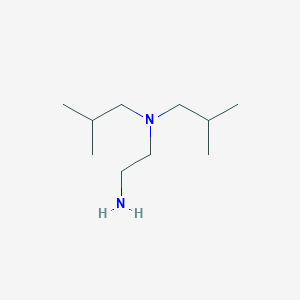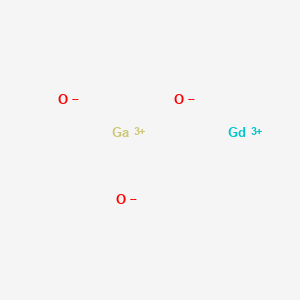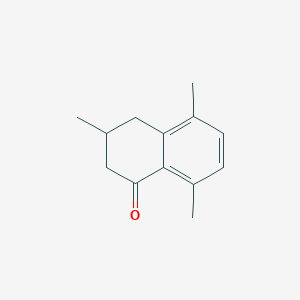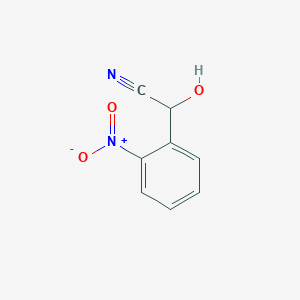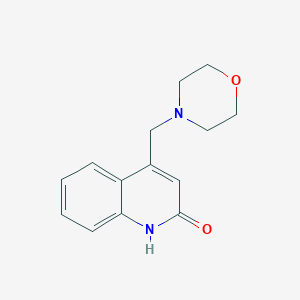
4-Morpholin-4-ylmethyl-1H-quinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline derivatives, including 4-Morpholin-4-ylmethyl-1H-quinolin-2-one, are nitrogen-containing heterocyclic compounds known for their broad spectrum of biological activities. The synthesis of these compounds often involves multistep chemical reactions, leveraging various catalysts and conditions to achieve the desired molecular architecture.
Synthesis Analysis
The synthesis of quinoline derivatives can be accomplished through methods such as the Buchwald–Hartwig amination, offering yields ranging from 60–88%. This process involves the reaction of bromoquinoline precursors with heteroarylamines like morpholine under palladium catalysis (Bonacorso et al., 2018). Additionally, methods involving copper-catalyzed reactions and palladium-catalyzed cross-coupling chemistry have been documented for the efficient synthesis of aminoquinolines and their derivatives (Oh et al., 2017), (Glasnov et al., 2005).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often determined using techniques such as X-ray diffraction, NMR, FT-IR spectroscopy, and MS. These analyses reveal the compounds' intricate architecture and confirm their expected chemical structures (Sun et al., 2021).
Chemical Reactions and Properties
Quinoline derivatives engage in a variety of chemical reactions, including ester hydrolysis and nucleophilic substitutions, which are pivotal for their biological activity and further chemical modifications. For instance, the transformation of aminoquinolines to tricyclic quinolinones via novel chemical reactions has been reported, showcasing the versatile reactivity of these compounds (Kotadiya et al., 2014).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and crystallinity, are crucial for their practical application and formulation. These characteristics are typically influenced by the compounds' molecular structure and functional groups.
Chemical Properties Analysis
Quinoline derivatives exhibit a range of chemical properties, including acidity, basicity, and reactivity towards various chemical agents. Their interaction with DNA, as well as their photophysical properties, indicating intraligand and charge-transfer type transitions, highlights their potential for diverse applications in the field of chemistry and biology (Bonacorso et al., 2018).
科学的研究の応用
DNA-Dependent Protein Kinase Inhibition
One of the notable applications of compounds structurally related to 4-Morpholin-4-ylmethyl-1H-quinolin-2-one is their role as inhibitors of DNA-dependent protein kinase (DNA-PK). Specifically, 8-substituted 2-morpholin-4-yl-quinolin-4-ones and 9-substituted 2-morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-ones have been synthesized and demonstrated to be effective inhibitors of DNA-PK, with IC50 values in the low nanomolar range when certain aryl and heteroaryl groups are used as substituents (Barbeau et al., 2007).
Efficient Synthesis for Medicinal Chemistry
Another application is in the field of medicinal chemistry, where efficient synthesis routes are developed for related compounds. For instance, an efficient synthesis of a pyrrolquinolone, which is structurally related to 4-Morpholin-4-ylmethyl-1H-quinolin-2-one, has been developed, highlighting the importance of these compounds in drug discovery and development (Dorow et al., 2006).
Antimicrobial Activities
Compounds with structural similarities to 4-Morpholin-4-ylmethyl-1H-quinolin-2-one have been synthesized and tested for antimicrobial activities. For example, novel 2-(4-morpholino quinolin-7-yl)-N-substituted phenyl hydrazinyl carbothioamide derivatives were synthesized and evaluated against various strains of microorganisms, demonstrating the potential of these compounds in antimicrobial research (Patel et al., 2018).
Photophysical and Biomolecular Binding Properties
Additionally, compounds related to 4-Morpholin-4-ylmethyl-1H-quinolin-2-one have been studied for their photophysical properties and biomolecular binding capabilities. For instance, new series of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines were synthesized and analyzed for their photophysical properties and DNA binding capabilities, highlighting their potential in biophysical research (Bonacorso et al., 2018).
特性
IUPAC Name |
4-(morpholin-4-ylmethyl)-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c17-14-9-11(10-16-5-7-18-8-6-16)12-3-1-2-4-13(12)15-14/h1-4,9H,5-8,10H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIRSQVMTMJGJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=O)NC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357704 |
Source


|
| Record name | 4-Morpholin-4-ylmethyl-1H-quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Morpholin-4-ylmethyl-1H-quinolin-2-one | |
CAS RN |
13694-07-0 |
Source


|
| Record name | 4-Morpholin-4-ylmethyl-1H-quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

